N-Phenylethyl-ETAV

Description

However, based on nomenclature conventions, the name suggests a phenethylamine derivative with an ester or acetylated functional group. The term "ETAV" may refer to an acetoxy group (OAc) or a modified ester structure. For the purpose of this analysis, N-Phenylethyl-ETAV is assumed to share structural or functional similarities with Phenethyl Acetate (CAS 103-45-7), a well-characterized ester widely used in flavoring and fragrance industries. Phenethyl Acetate, the closest analog in the provided evidence, is an acetic acid ester of phenethyl alcohol, known for its floral, fruity odor and moderate toxicity .

Properties

Molecular Formula |

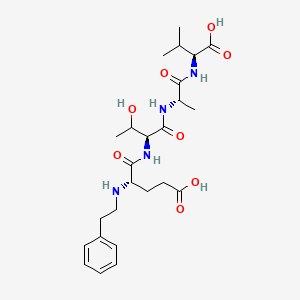

C25H38N4O8 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxo-4-(2-phenylethylamino)pentanoic acid |

InChI |

InChI=1S/C25H38N4O8/c1-14(2)20(25(36)37)28-22(33)15(3)27-24(35)21(16(4)30)29-23(34)18(10-11-19(31)32)26-13-12-17-8-6-5-7-9-17/h5-9,14-16,18,20-21,26,30H,10-13H2,1-4H3,(H,27,35)(H,28,33)(H,29,34)(H,31,32)(H,36,37)/t15-,16?,18-,20-,21-/m0/s1 |

InChI Key |

DJKUAJMLBSOLFF-GDEPEFMTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Phenylethyl-ETAV typically involves a two-step process. In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst to form an intermediate product. This intermediate is then hydrogenated using a heterogeneous catalyst to produce this compound . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

N-Phenylethyl-ETAV undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include elemental sulfur, sodium sulfide, and nitroalkanes. For instance, the thioacylation of this compound with nitroalkanes in the presence of sulfur and sodium sulfide results in the formation of thioamides . These reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions.

Scientific Research Applications

N-Phenylethyl-ETAV has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a potent inhibitor of protein-protein interactions, particularly those involving the NMDA receptor and its intracellular scaffolding protein, PSD-95 . This makes it a valuable tool for studying neurological diseases and developing potential treatments. Additionally, its stability and cell permeability make it an attractive candidate for drug development .

Mechanism of Action

The mechanism of action of N-Phenylethyl-ETAV involves its interaction with specific molecular targets, such as the NMDA receptor and PSD-95. By inhibiting the interaction between these proteins, this compound can modulate synaptic signaling and potentially provide neuroprotective effects . This inhibition is achieved through the binding of this compound to the PDZ domains of PSD-95, thereby preventing the formation of the protein complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on Phenethyl Acetate (as a proxy for N-Phenylethyl-ETAV) and structurally related esters, including Benzyl Acetate and Isoamyl Acetate . Key parameters include toxicity, regulatory status, and industrial applications.

Table 1: Physicochemical and Hazard Profile Comparison

Key Findings:

Toxicity Profile :

- Phenethyl Acetate poses a higher ocular hazard (H318) compared to Benzyl Acetate (H319), which causes reversible eye irritation. This distinction likely arises from differences in molecular reactivity and absorption rates .

- Isoamyl Acetate, while flammable, has a lower acute toxicity profile and is widely used in food applications due to its GRAS status.

Benzyl Acetate faces usage limits in cosmetics due to sensitization risks, unlike Phenethyl Acetate, which is less restricted.

Industrial Applications :

- Phenethyl Acetate’s floral scent makes it preferable in perfumery, whereas Isoamyl Acetate’s banana-like odor dominates food flavoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.